西雷马德林

货号 B612089

CAS 编号:

1448867-41-1

分子量: 555.416

InChI 键: AGBSXNCBIWWLHD-FQEVSTJZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .

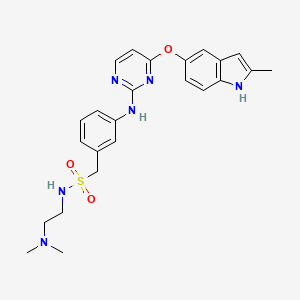

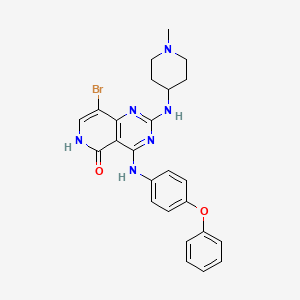

Molecular Structure Analysis

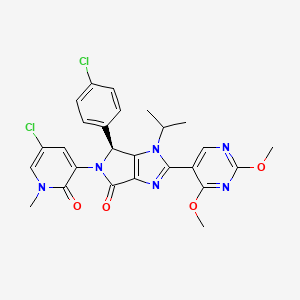

Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .Physical And Chemical Properties Analysis

Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .科学研究应用

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

- Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .

- Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .

- Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

- Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .

- Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .

- Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

- Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .

- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

- Results: The specific results or outcomes obtained for this application are not provided in the source .

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

- Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .

- Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .

- Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

- Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .

- Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .

- Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

- Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .

- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

- Results: The specific results or outcomes obtained for this application are not provided in the source .

1. Treatment of Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia

- Application Summary: Siremadlin, a p53–MDM2 inhibitor, was investigated in a phase I, dose-escalation study for patients with wild-type TP53 advanced solid or hematologic cancers .

- Methods of Application: Initial dosing regimens were: 1A (day 1; 21-day cycle; dose 12.5–350 mg) and 2A (days 1–14; 28-day cycle; dose 1–20 mg). Alternative regimens included 1B (days 1 and 8; 28-day cycle) and 2C (days 1–7; 28-day cycle) .

- Results: Dose-limiting toxicities (DLTs) occurred in 8/92 patients with solid tumors and 10/53 patients with hematologic malignancies. In solid tumors, an RDE of 120 mg was defined in 1B. In hematologic tumors, RDEs were defined in 1A: 250 mg, 1B: 120 mg, and 2C: 45 mg .

2. Treatment of Relapsed Refractory (R/R) Acute Myeloid Leukemia (AML)

- Application Summary: Siremadlin has a well-characterized safety profile and encouraging single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) .

- Methods of Application: Siremadlin was administered orally according to 4 treatment regimens: 1A, 250 mg or 350 mg or 400 mg on day 1 of a 3-week (-W) cycle (n= 6); 1B, 120 mg or 150 mg on days 1 and 8 of a 4-W cycle (n= 4); 2A, 20 mg or 30 mg daily for the first 2 weeks of a 4-W cycle (n= 2); and 2C, 45 mg daily for the first week of a 4-W cycle (n= 7) .

- Results: Nineteen patients with R/R AML after ≥1 SCT had received siremadlin as salvage therapy for active disease .

3. Treatment of Myelofibrosis

- Application Summary: Siremadlin, a Human Double Minute-2 (HDM2) Inhibitor, was added to Ruxolitinib after Suboptimal Response to Ruxolitinib Alone in Patients with Myelofibrosis .

- Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .

- Results: The specific results or outcomes obtained for this application are not provided in the source .

未来方向

属性

IUPAC Name |

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSXNCBIWWLHD-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siremadlin | |

CAS RN |

1448867-41-1 | |

| Record name | Siremadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siremadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siremadlin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)